Cas no 855207-59-9 (2-Chloro-5-phenylbenzoic acid)

2-Chloro-5-phenylbenzoic acid structure
2-Chloro-5-phenylbenzoic acid structure
Product Name:2-Chloro-5-phenylbenzoic acid
Numero CAS:855207-59-9
MF:C13H9ClO2
MW:232.66236281395
MDL:MFCD09042509
CID:1037827
PubChem ID:16768902
Update Time:2024-10-26

2-Chloro-5-phenylbenzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Chloro-[1,1'-biphenyl]-3-carboxylic acid
    • 2-chloro-5-phenylbenzoic acid
    • 4-chlorobiphenyl-3-carboxylic acid
    • 3274AC
    • AK107849
    • 4-Chloro[1,1'-biphenyl]-3-carboxylic acid
    • 4-CHLORO-1,1'-BIPHENYL-3-CARBOXYLIC ACID
    • Z1259335814
    • 4-Chloro[1,1′-biphenyl]-3-carboxylic acid (ACI)
    • AKOS000124980
    • 855207-59-9
    • MFCD09042509
    • EN300-74991
    • SCHEMBL122520
    • 4-Chloro-[1,1-biphenyl]-3-carboxylicacid
    • DB-357894
    • F30150
    • Z363994886
    • DS-3718
    • 4-Chloro-[1,1'-biphenyl]-3-carboxylicacid
    • DTXSID00588095
    • CS-0156460
    • 2-Chloro-5-phenylbenzoic acid
    • MDL: MFCD09042509
    • Inchi: 1S/C13H9ClO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
    • Chiave InChI: VQEKSOLICHLCHS-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(Cl)=CC=C(C2C=CC=CC=2)C=1)O

Proprietà calcolate

  • Massa esatta: 232.02900
  • Massa monoisotopica: 232.0291072g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 248
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Superficie polare topologica: 37.3

Proprietà sperimentali

  • PSA: 37.30000
  • LogP: 3.70520

2-Chloro-5-phenylbenzoic acid Informazioni sulla sicurezza

2-Chloro-5-phenylbenzoic acid Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-Chloro-5-phenylbenzoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A011002886-250mg
4-Chlorobiphenyl-3-carboxylic acid
855207-59-9 97%
250mg
$475.20 2023-08-31
Alichem
A011002886-500mg
4-Chlorobiphenyl-3-carboxylic acid
855207-59-9 97%
500mg
$815.00 2023-08-31
Alichem
A011002886-1g
4-Chlorobiphenyl-3-carboxylic acid
855207-59-9 97%
1g
$1445.30 2023-08-31
TRC
C380423-25mg
2-Chloro-5-phenylbenzoic acid
855207-59-9
25mg
$64.00 2023-05-18
TRC
C380423-50mg
2-Chloro-5-phenylbenzoic acid
855207-59-9
50mg
$75.00 2023-05-18
TRC
C380423-100mg
2-Chloro-5-phenylbenzoic acid
855207-59-9
100mg
$87.00 2023-05-18
TRC
C380423-250mg
2-Chloro-5-phenylbenzoic acid
855207-59-9
250mg
$98.00 2023-05-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10669-25g
4-chloro-[1,1'-biphenyl]-3-carboxylic acid
855207-59-9 95%
25g
$1100 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VW607-1g
2-Chloro-5-phenylbenzoic acid
855207-59-9 95+%
1g
873.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VW607-250mg
2-Chloro-5-phenylbenzoic acid
855207-59-9 95+%
250mg
437CNY 2021-05-08

2-Chloro-5-phenylbenzoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Palladium charcoal-catalyzed, ligandless Suzuki reaction by using tetraarylborates in water
Lu, Gang; et al, Tetrahedron Letters, 2005, 46(24), 4255-4259

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Palladium ,  L-Threonyl-L-seryl-L-asparaginyl-L-alanyl-L-valyl-L-histidyl-L-prolyl-L-threonyl… Solvents: Water ;  24 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Exploring the mechanism of Stille C-C coupling via peptide-capped Pd nanoparticles results in low temperature reagent selectivity
Pacardo, Dennis B.; et al, Catalysis Science & Technology, 2013, 3(3), 745-753

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran
Riferimento
Mechanistic studies on metallation reactions: evidence for the formation of metallated gem-dialcolate intermediate (Li or K) directing ortho-dimetallation
Tilly, David, 2006, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  5 min, -78 °C; -78 °C → -30 °C
1.2 Solvents: Tetrahydrofuran ;  1.5 h, -30 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Riferimento
The expedient and regioselective metalation of unprotected biphenyl-2-, -3-, and -4-carboxylic acids
Tilly, David; et al, European Journal of Organic Chemistry, 2005, (1), 174-182

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Dimethylformamide ;  rt → 60 °C
Riferimento
Design, synthesis and identification of novel benzimidazole derivatives as highly potent NPY Y5 receptor antagonists with attractive in vitro ADME profiles
Tamura, Yuusuke; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5498-5502

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Triphenylphosphine Catalysts: Palladium Solvents: 1,2-Dimethoxyethane ,  Water
2.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran
Riferimento
Mechanistic studies on metallation reactions: evidence for the formation of metallated gem-dialcolate intermediate (Li or K) directing ortho-dimetallation
Tilly, David, 2006, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Palladium Solvents: 1,2-Dimethoxyethane ;  20 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  24 h, 85 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
2.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  5 min, -78 °C; -78 °C → -30 °C
2.2 Solvents: Tetrahydrofuran ;  1.5 h, -30 °C
2.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Riferimento
The expedient and regioselective metalation of unprotected biphenyl-2-, -3-, and -4-carboxylic acids
Tilly, David; et al, European Journal of Organic Chemistry, 2005, (1), 174-182

2-Chloro-5-phenylbenzoic acid Raw materials

2-Chloro-5-phenylbenzoic acid Preparation Products

2-Chloro-5-phenylbenzoic acid Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:855207-59-9)2-Chloro-5-phenylbenzoic acid
Numero d'ordine:A1181711
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 01:47
Prezzo ($):358.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:855207-59-9)2-Chloro-5-phenylbenzoic acid
A1181711
Purezza:99%
Quantità:5g
Prezzo ($):358.0
Email